1H-Indazole, 5-nitro-6-(trifluoromethoxy)-
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Overview
Description
5-Nitro-6-(trifluoromethoxy)-1H-indazole is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group at the 5-position and a trifluoromethoxy group at the 6-position on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-(trifluoromethoxy)-1H-indazole typically involves the nitration of 6-(trifluoromethoxy)-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 5-nitro-6-(trifluoromethoxy)-1H-indazole may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 5-nitro-6-(trifluoromethoxy)-1H-indazole suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(trifluoromethoxy)-1H-indazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 5-Amino-6-(trifluoromethoxy)-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives with modified functional groups.
Scientific Research Applications
5-Nitro-6-(trifluoromethoxy)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-nitro-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-6-(trifluoromethoxy)quinoline: Similar in structure but with a quinoline ring instead of an indazole ring.
5-Nitro-6-(trifluoromethoxy)benzimidazole: Contains a benzimidazole ring, differing in the nitrogen atom position within the ring system.
Uniqueness
5-Nitro-6-(trifluoromethoxy)-1H-indazole is unique due to its specific combination of functional groups and the indazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4F3N3O3 |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
5-nitro-6-(trifluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)17-7-2-5-4(3-12-13-5)1-6(7)14(15)16/h1-3H,(H,12,13) |
InChI Key |
MMTUGTNVYDEETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
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